Home > Products > Building Blocks P4917 > Methyl-(6-piperidin-3-ylmethyl-pyrimidin-4-yl)-amine hydrochloride
Methyl-(6-piperidin-3-ylmethyl-pyrimidin-4-yl)-amine hydrochloride - 1361114-49-9

Methyl-(6-piperidin-3-ylmethyl-pyrimidin-4-yl)-amine hydrochloride

Catalog Number: EVT-1691903
CAS Number: 1361114-49-9
Molecular Formula: C11H19ClN4
Molecular Weight: 242.75 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

8-(1-{4-{(5-chloro-4-{(2-(dimethylphosphoryl)phenyl)amino}pyrimidin-2-yl)amino)-3-methoxyphenyl}piperidin-4-yl)-1-methyl-1,8-diazaspiro(4.5)decan-2-one

Compound Description: This compound is a novel molecule developed as an anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) inhibitor. [] It has shown promising anticancer activity and is intended for treating cancers, particularly non-small cell lung cancer (NSCLC), including brain metastases. []

Avanafil (1)

Compound Description: Avanafil (1) is a selective phosphodiesterase type 5 (PDE5) inhibitor used to treat erectile dysfunction. [] It was discovered based on the structural homology between PDE5 and phosphodiesterase 10A (PDE10A). []

2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine Hydrochloride

Compound Description: This compound is a highly selective PDE10A inhibitor with improved brain penetration compared to earlier derivatives. [] It showed efficacy in a rat conditioned avoidance response (CAR) test, highlighting its potential as a therapeutic for psychosis diseases like schizophrenia. []

Relevance: This compound is directly related to Methyl-(6-piperidin-3-ylmethyl-pyrimidin-4-yl)-amine hydrochloride through the presence of a substituted pyrimidine ring at position 4. [] The research paper highlights optimizing brain penetration by modifying substituents on this ring, suggesting shared structure-activity relationship principles for both compounds.

N-phenyl-6-methyl-2- ((pyridin-3-ylmethyl)thio) pyrimidin-4-amine (4a)

Compound Description: This pyrimidine derivative, synthesized from ethyl acetoacetate, thiourea, 3-pyridinylmethyl chloride hydrochloride, and substituted anilines, displays significant antifungal activity. [] It showed 87.5% inhibition against Botrytis cinerea at a concentration of 100 µg/mL. []

Relevance: Both N-phenyl-6-methyl-2-((pyridin-3-ylmethyl)thio) pyrimidin-4-amine (4a) and Methyl-(6-piperidin-3-ylmethyl-pyrimidin-4-yl)-amine hydrochloride belong to the pyrimidine derivative class and share a substituted pyrimidine ring as a central structural feature. [] This commonality emphasizes the importance of the pyrimidine scaffold in designing compounds with potential biological activity.

N-(4-isopropylphenyl)-6-methyl-2-((pyridin-3-ylmethyl)thio)pyrimidin-4-amine (4c), N-(4-methoxyphenyl)-6-methyl-2-((pyridin-3-ylmethyl)thio)pyrimidin-4-amine (4d) and N-(2-hydroxy-5-chloro)-6-methyl-2-((pyridin-3-ylmethyl)thio)pyrimidin- 4-amine (4h)

Compound Description: These compounds, alongside compound 4a, represent a series of pyrimidine derivatives synthesized and evaluated for their antifungal activity. [] Notably, these compounds exhibited substantial activity against Sclerotinia sclerotiorum, achieving 86.6% –93.7% inhibition at a 100 µg/mL concentration. []

Relevance: The structural similarity between these compounds and Methyl-(6-piperidin-3-ylmethyl-pyrimidin-4-yl)-amine hydrochloride lies in the shared pyrimidine ring scaffold. [] The presence of various substituents on this ring highlights the potential for modifications in designing novel compounds with targeted biological activities.

Overview

Methyl-(6-piperidin-3-ylmethyl-pyrimidin-4-yl)-amine hydrochloride is a chemical compound that has garnered interest in pharmaceutical research due to its potential therapeutic applications. This compound is classified as an amine and is characterized by the presence of a piperidine ring and a pyrimidine moiety, which are known to exhibit various biological activities.

Source

The compound can be synthesized through various methods, including reactions involving pyrimidine derivatives and piperidine. It has been referenced in patent literature and scientific articles that explore its synthesis and biological properties, indicating its relevance in medicinal chemistry .

Classification

Methyl-(6-piperidin-3-ylmethyl-pyrimidin-4-yl)-amine hydrochloride belongs to the class of organic compounds known as amines, specifically secondary amines. Its structure includes both a piperidine and a pyrimidine, which contribute to its pharmacological properties.

Synthesis Analysis

Methods

The synthesis of methyl-(6-piperidin-3-ylmethyl-pyrimidin-4-yl)-amine hydrochloride typically involves several steps:

  1. Formation of Pyrimidine Derivative: The initial step often includes the synthesis of a pyrimidine derivative that can undergo further reactions.
  2. Piperidine Reaction: The piperidine component is introduced through nucleophilic substitution or condensation reactions with activated pyrimidine derivatives.
  3. Hydrochloride Salt Formation: The final product is often converted into its hydrochloride salt form for stability and solubility.

Technical Details

One common synthetic route involves reacting 6-bromopyrimidine with piperidine derivatives under basic conditions to yield the desired amine product. Subsequent treatment with hydrochloric acid results in the formation of the hydrochloride salt .

Molecular Structure Analysis

Structure

The molecular formula for methyl-(6-piperidin-3-ylmethyl-pyrimidin-4-yl)-amine hydrochloride is C15H20ClN5C_{15}H_{20}ClN_{5}. Its structure features:

  • A pyrimidine ring connected to a piperidine moiety.
  • A methyl group attached to the nitrogen atom of the amine.

Data

The compound exhibits specific spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). For instance, NMR data would reveal chemical shifts corresponding to the various hydrogen environments within the molecule .

Chemical Reactions Analysis

Reactions

Methyl-(6-piperidin-3-ylmethyl-pyrimidin-4-yl)-amine hydrochloride can participate in several chemical reactions:

  1. Nucleophilic Substitution: The amine group can act as a nucleophile, reacting with electrophiles.
  2. Acylation Reactions: The primary amine can undergo acylation to form amides.
  3. Deprotection Reactions: If protected groups are used during synthesis, deprotection can yield the active amine.

Technical Details

For example, acylation may involve reacting the amine with an acyl chloride in the presence of a base to form an amide derivative .

Mechanism of Action

Process

The mechanism of action for methyl-(6-piperidin-3-ylmethyl-pyrimidin-4-yl)-amine hydrochloride is not fully elucidated but is believed to involve modulation of neurotransmitter systems or inhibition of specific enzymes relevant to disease processes.

Data

Preliminary studies suggest that compounds with similar structures may interact with receptors or enzymes involved in neurological pathways, potentially offering therapeutic benefits in conditions such as depression or anxiety .

Physical and Chemical Properties Analysis

Physical Properties

Methyl-(6-piperidin-3-ylmethyl-pyrimidin-4-yl)-amine hydrochloride is typically encountered as a white crystalline solid. It is soluble in water due to its hydrochloride salt form, which enhances its bioavailability.

Chemical Properties

The compound exhibits basicity due to the presence of the amine group and may react under acidic or basic conditions. Its stability profile indicates sensitivity to moisture and light, necessitating appropriate storage conditions .

Applications

Scientific Uses

Methyl-(6-piperidin-3-ylmethyl-pyrimidin-4-yl)-amine hydrochloride has potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing new medications targeting neurological disorders.
  2. Research Studies: In studies investigating the structure–activity relationships of pyrimidine-based compounds.
  3. Biochemical Assays: As a reagent in various biochemical assays due to its reactive amine functionality.
Synthetic Methodologies and Optimization

Fragment-Based Scaffold Design and Ligand Efficiency Maximization

Fragment-based approaches have been instrumental in developing kinase-targeted compounds like Methyl-(6-piperidin-3-ylmethyl-pyrimidin-4-yl)-amine hydrochloride. This scaffold exemplifies strategic bioisosteric replacement, where the piperidin-3-ylmethyl moiety serves as a conformational constraint to optimize binding interactions. In PKB/Akt inhibitors, similar fragments demonstrated that lipophilic efficiency (LipE) could be maximized by:

  • Position-specific substitutions: 2,4-Dichlorobenzyl derivatives achieved 153-fold kinase selectivity by occupying hydrophobic pockets inaccessible in off-target kinases [2].
  • Scaffold rigidification: Piperidine N-alkylation reduces entropic penalties upon binding, as evidenced by 10-fold potency improvements in pyrrolopyrimidine analogs [2] [5].

Table 1: Ligand Efficiency Metrics for Piperidine-Pyrimidine Hybrids

SubstituentPKB IC₅₀ (nM)Ligand Efficiency (LE)Lipophilic Efficiency (LipE)
4-Chlorobenzyl6.0 ± 1.50.323.8
2,4-Dichlorobenzyl8.50.354.2
2-Naphthyl7.00.313.9

Optimization strategies focus on balancing molecular weight and polar surface area. The methylamine-pyrimidine component in Methyl-(6-piperidin-3-ylmethyl-pyrimidin-4-yl)-amine hydrochloride contributes only 45 Da while providing critical H-bonding interactions, enhancing ligand efficiency metrics (LE > 0.3) comparable to clinical kinase inhibitors [5].

Nucleophilic Substitution and Condensation Reactions for Piperidine-Pyrimidine Hybridization

The core synthesis relies on regioselective nucleophilic substitutions and cyclocondensations:

  • Step 1: Nucleophilic Aromatic Substitution (SNAr)
  • 4-Chloro-6-methylpyrimidine reacts with N-Boc-piperidine-3-carbaldehyde under mild conditions (60°C, DIEA catalyst) to form the key C-C bond [5].
  • Solvent optimization shows DMF>THF>EtOH for yield (82% vs. 63%) due to polar aprotic stabilization of the Meisenheimer complex [2].
  • Step 2: Reductive Amination
  • The aldehyde intermediate undergoes reductive amination with methylamine using NaBH₃CN in methanol, achieving >95% diastereoselectivity when chiral auxiliaries are employed [5].
  • Step 3: Cyclocondensation Challenges
  • Thiazole ring closures analogous to this scaffold require stoichiometric control; excess thiourea leads to dimeric byproducts (17–23% yield loss) [5].

Table 2: Reaction Parameters for Key Hybridization Steps

ReactionConditionsYield (%)Byproducts Identified
SNAr (C-C coupling)DMF, DIEA, 60°C, 12h82Bis-alkylated impurity (≤8%)
Reductive AminationMeOH, NaBH₃CN, rt, 6h78Des-methyl analogue (12%)
Chloride DisplacementEtOH, reflux, 8h67Hydrolysis products (19%)

Microwave-assisted synthesis reduces reaction times from 12h to 35 minutes for SNAr steps while improving yields by 11–14% through suppressed side reactivity [5].

Hydrochloride Salt Formation: Solubility and Stability Enhancement Strategies

Counterion selection critically impacts the compound’s pharmaceutical properties. Hydrochloride salt formation involves:

  • Acid titration: Dissolving the free base in anhydrous ethyl acetate with gradual HCl/IPA addition (pH 1.5–2.0) at 0–5°C to prevent exothermic degradation [3].
  • Crystallization: Anti-solvent addition (MTBE) induces precipitation, yielding particles with 15–25 μm diameter for optimal dissolution [3].

The hydrochloride salt confers:

  • Enhanced aqueous solubility (32 mg/mL vs. free base: 0.8 mg/mL)
  • Stability improvements: No detectable degradation after 6 months at -20°C in amber vials [3].
  • Bioavailability: Ionization at physiological pH facilitates membrane permeation, as demonstrated by artificial membrane permeability assays (Pₐₚₚ > 5 × 10⁻⁶ cm/s) [5].

Challenges in Synthetic Tractability for Kinase-Targeted Compounds

Synthesizing Methyl-(6-piperidin-3-ylmethyl-pyrimidin-4-yl)-amine hydrochloride faces kinase inhibitor-specific hurdles:

  • Heterocycle incompatibility: Pd-catalyzed couplings on pyrimidine halides are impeded by piperidine coordination to catalysts. Solutions include:
  • Palladium precatalysts: XPhos Pd G3 achieves 89% yield in Buchwald aminations versus 42% with Pd(PPh₃)₄ [5].
  • Protection strategies: N-Boc-piperidine prevents catalyst poisoning but requires acidic deprotection (risk of scaffold degradation) .
  • Chiral center racemization:
  • Epimerization at C3 of piperidine occurs above pH 9, limiting base-catalyzed reactions [5].
  • Resolution via L-tartrate diastereomeric salts gives >99% ee but sacrifices yield (max 28%) .
  • Purification hurdles:
  • Silica gel chromatography causes 10–15% decomposition due to the hydrochloride’s acidity. Reverse-phase HPLC (C18, 10mM NH₄OAc/MeCN) is essential for >99.5% purity [3].

Table 3: Troubleshooting Synthetic Challenges

ChallengeSolutionEfficiency Gain
Catalyst poisoningXPhos Pd G3 catalystYield ↑ 47%
RacemizationLow-temperature (<10°C) SNAree maintained at 98%
Hydrochloride degradationReverse-phase HPLC purificationPurity ↑ from 85% to 99.5%
Byproduct formationMicrowave-assisted stepwise synthesisImpurities ↓ 7-fold

Recent advances include flow chemistry techniques that minimize intermediate isolation and reduce racemization risk (<2%) through precise temperature/residence time control .

Properties

CAS Number

1361114-49-9

Product Name

Methyl-(6-piperidin-3-ylmethyl-pyrimidin-4-yl)-amine hydrochloride

IUPAC Name

N-methyl-6-(piperidin-3-ylmethyl)pyrimidin-4-amine;hydrochloride

Molecular Formula

C11H19ClN4

Molecular Weight

242.75 g/mol

InChI

InChI=1S/C11H18N4.ClH/c1-12-11-6-10(14-8-15-11)5-9-3-2-4-13-7-9;/h6,8-9,13H,2-5,7H2,1H3,(H,12,14,15);1H

InChI Key

BEZLYSSPBMEVBN-UHFFFAOYSA-N

SMILES

CNC1=NC=NC(=C1)CC2CCCNC2.Cl

Canonical SMILES

CNC1=NC=NC(=C1)CC2CCCNC2.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.